molecular formula C20H21N5O2S B4566961 N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4566961
M. Wt: 395.5 g/mol
InChI Key: RTSXOEWYRXFXJS-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule with the molecular formula C20H21N5O2S and an average molecular weight of 395.48 g/mol . This complex acetamide derivative features a 1,2,4-triazole core, a structure known for its diverse chemical and biological properties, which is further functionalized with a prop-2-en-1-yl (allyl) group, a pyridin-3-yl ring, and an N-(2-ethoxyphenyl)acetamide side chain connected via a sulfanyl bridge . The specific physicochemical properties, mechanism of action, and primary research applications of this exact compound are not yet well-characterized in the available scientific literature . As a unique chemical entity, it presents significant potential for exploratory research in areas such as medicinal chemistry and chemical biology, particularly as a scaffold for developing novel probes or inhibitors. Researchers are advised to independently verify the identity and purity of the compound upon receipt. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2S/c1-3-12-25-19(15-8-7-11-21-13-15)23-24-20(25)28-14-18(26)22-16-9-5-6-10-17(16)27-4-2/h3,5-11,13H,1,4,12,14H2,2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSXOEWYRXFXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the pyridine moiety: This step often involves a coupling reaction using pyridine derivatives and suitable reagents.

    Attachment of the ethoxyphenyl group: This can be done through nucleophilic substitution reactions using ethoxyphenyl halides and appropriate nucleophiles.

    Final assembly: The final step involves the coupling of the triazole-pyridine intermediate with the ethoxyphenyl derivative under suitable reaction conditions, such as the use of catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
  • Introduction of the Pyridine Moiety : This step often utilizes coupling reactions with pyridine derivatives.
  • Attachment of the Ethoxyphenyl Group : Conducted via nucleophilic substitution reactions with ethoxyphenyl halides.
  • Final Assembly : Involves coupling the triazole-pyridine intermediate with the ethoxyphenyl derivative under specific conditions.

Chemical Reactions

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical transformations:

  • Oxidation : Utilizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride.
  • Substitution Reactions : Both nucleophilic and electrophilic substitution are possible depending on the functional groups present.

Major Products from Reactions

The outcomes of these reactions depend on the specific conditions employed. For instance:

  • Oxidation may yield carboxylic acids or ketones.
  • Reduction could produce alcohols or amines.

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for the exploration of reaction mechanisms and the development of novel synthetic pathways.

Biology

This compound is being investigated for its potential biological activities:

  • Antimicrobial Properties : Studies suggest that compounds with triazole rings exhibit significant antimicrobial activities against various pathogens.

Medicine

This compound is explored for its therapeutic effects:

  • Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.

Industry

In industrial applications, this compound is utilized in developing new materials:

  • Polymers and Coatings : Its structural properties make it suitable for creating advanced materials with enhanced performance characteristics.

Similar Compounds

Compound NameStructureKey Features
N-(4-butylphenyl)-2-(4-nitrophenyl)acetamideSimilar functional groupsPotentially similar biological activities
N-(4-methoxyphenyl)-2-(4-nitrophenyl)acetamideSimilar core structureInvestigated for similar therapeutic effects

Uniqueness

N-(2-ethoxyphenyl)-2-{[4-(prop -2-en -1 -yl) -5 -(pyridin -3 -y1) -4H -1 , 2 , 4-triazol -3 -y1]sulfanyl}acetamide stands out due to its unique combination of functional groups that confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Allyl vs.
  • Pyridine Position : Pyridin-3-yl (target) versus pyridin-4-yl analogs (e.g., ) alters π–π interactions with biological targets, affecting potency .

Acetamide-Linked Group Modifications

The nature of the acetamide-linked aromatic group influences solubility and pharmacokinetics:

  • 2-Ethoxyphenyl (Target) : The ethoxy group improves lipophilicity, enhancing membrane permeability compared to unsubstituted phenyl groups .
  • Chloro-Substituted Phenyls : Compounds like N-(3,5-dichlorophenyl)-...acetamide () exhibit higher antifungal activity due to electron-withdrawing chloro groups increasing electrophilicity .
  • Methoxy vs. Ethoxy : Methoxy analogs (e.g., N-(4-methoxyphenyl)-...acetamide in ) show reduced metabolic stability compared to ethoxy derivatives .

Biological Activity

N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Ethoxyphenyl group
  • Triazole ring
  • Pyridine moiety

This combination makes it an interesting candidate for various biological evaluations.

PropertyValue
Molecular FormulaC20H21N5O2S
IUPAC NameThis compound
InChIInChI=1S/C20H21N5O2S/c1-3...

Synthesis Overview

The synthesis typically involves several steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions with hydrazine derivatives.
  • Introduction of the Pyridine Moiety : Involves coupling reactions using pyridine derivatives.
  • Attachment of the Ethoxyphenyl Group : Conducted via nucleophilic substitution reactions.
  • Final Assembly : Coupling of the triazole-pyridine intermediate with the ethoxyphenyl derivative.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain triazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis or disrupting membrane integrity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

Cell LineIC50 (µM)
HepG2 (Liver)2.57
MDA-MB-231 (Breast)5.24
A549 (Lung)6.00

These results suggest that it may be a selective inhibitor of human liver cancer cells .

The mechanism of action involves interaction with specific molecular targets, likely binding to enzymes or receptors that modulate their activity. This modulation can lead to various biological effects such as:

  • Inhibition of Cell Proliferation : By disrupting key signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death through activation of pro-apoptotic proteins.
  • Cell Cycle Arrest : Specifically at the G2/M phase, preventing further cell division .

Case Studies and Research Findings

A notable study explored the anticancer efficacy of related compounds in xenograft models. Mice treated with these compounds showed significant tumor reduction compared to control groups, highlighting their potential as therapeutic agents .

Another study focused on the anti-inflammatory properties of similar triazole derivatives, demonstrating a reduction in inflammatory markers in vitro and in vivo .

Q & A

What are the critical considerations in optimizing the synthetic yield of this compound?

Classification: Basic
Answer:
The synthesis involves multi-step reactions requiring precise control of:

  • Catalysts: Pyridine and Zeolite (Y-H) enhance reaction efficiency in cyclocondensation steps .
  • Temperature: Reflux at 150°C ensures proper intermediate formation while avoiding decomposition .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Purification: Chromatography or recrystallization from ethanol ensures >95% purity .
    Key yield-limiting factors include side reactions at the allyl (prop-2-en-1-yl) group; inert atmospheres (N₂/Ar) mitigate oxidation .

How can researchers validate the compound’s structural integrity using spectroscopic methods?

Classification: Basic
Answer:

  • ¹H/¹³C NMR: Confirm ethoxyphenyl (δ 1.35 ppm for CH₃, δ 4.02 ppm for OCH₂) and pyridin-3-yl (δ 8.5–9.0 ppm) moieties. Triazole ring protons appear at δ 7.8–8.2 ppm .
  • IR spectroscopy: Detect sulfanyl (C-S stretch at 650–700 cm⁻¹) and amide (C=O stretch at 1650–1680 cm⁻¹) groups .
  • X-ray crystallography: Resolve 3D conformation using SHELX programs for bond angles and dihedral angles .

What strategies mitigate contradictory bioactivity data in different assay models?

Classification: Advanced
Answer:
Contradictions often arise from:

  • Solubility variations: Use standardized DMSO stocks (<0.1% v/v) to prevent solvent interference .
  • Cell line specificity: Compare activity in multiple lines (e.g., HeLa vs. MCF-7) to identify target selectivity .
  • Metabolic stability: Pre-treat compounds with liver microsomes to assess degradation kinetics .
    Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. cell viability) reduces false positives .

What in silico approaches predict binding affinity to kinase targets like EGFR or VEGFR2?

Classification: Advanced
Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger to model interactions between the triazole ring and kinase ATP-binding pockets. Pyridin-3-yl may form π-π stacking with Phe residues .
  • MD simulations: Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the acetamide group and Asp/Lys residues .
  • QSAR modeling: Corrogate substituent effects (e.g., allyl vs. methyl groups) using CoMFA/CoMSIA .

How does the allyl group’s oxidative stability impact pharmacological performance?

Classification: Advanced
Answer:
The allyl group undergoes rapid oxidation in vivo, forming epoxides or aldehydes that may reduce efficacy. Strategies include:

  • Prodrug design: Mask the allyl group with ester prodrugs to enhance metabolic stability .
  • In vitro stability assays: Incubate with cytochrome P450 enzymes (e.g., CYP3A4) and monitor degradation via LC-MS .
  • Alternative substituents: Replace allyl with cyclopropyl or fluorinated groups to improve resistance to oxidation .

What methodologies elucidate structure-activity relationships (SAR) for anticancer activity?

Classification: Advanced
Answer:

  • Analog synthesis: Systematically modify substituents (e.g., ethoxyphenyl → chlorophenyl, pyridin-3-yl → pyrazinyl) and test IC₅₀ values in cancer cells .
  • Pharmacophore mapping: Identify critical features (e.g., triazole sulfanyl, pyridine ring) using Discovery Studio .
  • Free-Wilson analysis: Quantify contributions of substituents to bioactivity using combinatorial libraries .

How can researchers resolve discrepancies in NMR shifts between experimental and computational data?

Classification: Advanced
Answer:

  • DFT calculations: Optimize geometry at B3LYP/6-311+G(d,p) level and calculate chemical shifts with GIAO method. Discrepancies >0.5 ppm suggest conformational flexibility .
  • Solvent effects: Compare experimental shifts in DMSO-d₆ vs. CDCl₃; implicit solvent models in Gaussian improve accuracy .
  • Dynamic effects: Use CP/MAS NMR for solid-state validation if X-ray data indicates crystal packing influences .

What experimental designs assess the compound’s potential as a multi-target kinase inhibitor?

Classification: Advanced
Answer:

  • Kinase profiling: Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM. Focus on off-target hits with <50% residual activity .
  • Synergy studies: Combine with cisplatin or doxorubicin in checkerboard assays to calculate combination indices (CI <1 indicates synergy) .
  • Resistance models: Generate resistant cell lines via chronic exposure and perform RNA-seq to identify compensatory pathways .

How can regioselectivity challenges in triazole functionalization be addressed?

Classification: Advanced
Answer:

  • Protecting groups: Temporarily block the 1,2,4-triazole N1 position with Boc to direct sulfanyl substitution to C3 .
  • Metal catalysis: Use Cu(I)-catalyzed click reactions for selective alkyne-azide cycloaddition at C5 .
  • Computational guidance: Calculate Fukui indices to predict electrophilic attack sites on the triazole ring .

What analytical techniques quantify trace impurities from synthesis?

Classification: Basic
Answer:

  • HPLC-MS: Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 254 nm .
  • NMR spiking: Add authentic samples of suspected byproducts (e.g., unreacted acetamide precursors) to identify impurity peaks .
  • Elemental analysis: Confirm <0.5% sulfur/nitrogen deviation from theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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